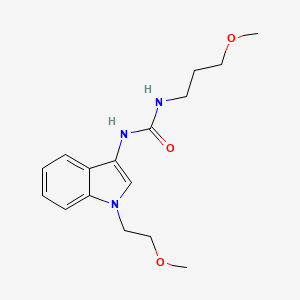

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxypropyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxypropyl)urea” is a urea derivative with methoxyethyl and methoxypropyl groups attached to the nitrogen atoms, and an indole group attached to one of the methoxyethyl groups .

Molecular Structure Analysis

The molecular structure of this compound would include an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this indole ring would be a urea group, which consists of a carbonyl group (C=O) flanked by two amine groups (-NH2). One of these amine groups would be further substituted with methoxyethyl and methoxypropyl groups .Chemical Reactions Analysis

As a urea derivative, this compound might participate in reactions typical of ureas, such as hydrolysis. The indole ring might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Ureas in general are solid at room temperature, and indole derivatives are often crystalline solids. The presence of the methoxy groups might increase the compound’s solubility in organic solvents .Applications De Recherche Scientifique

Antitumor Activities and Structural Analysis

- The compound 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea was synthesized and characterized by H-1-NMR, C-13-NMR, ESI-MS, and single-crystal X-ray diffraction. It exhibited antitumor activities, and its structure and interactions with the CDK4 protein were analyzed through docking studies (Hu et al., 2018).

Use in Analytical Chemistry

- AR-A014418, a compound with a structure related to the target compound, has shown potent activities against cancer cells, nociceptive pain, and neurodegenerative disorders. A deuterium-labeled version of this compound was synthesized to serve as an internal standard for LC–MS analysis in drug absorption, distribution, and other pharmacokinetics studies (Liang et al., 2020).

Derivative Synthesis and Biological Evaluation

- A series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. The target compound 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea demonstrated potent inhibitory activity (Feng et al., 2020).

Synthetic Methodology Development

- A synthetic methodology for the target compound was established with a high yield, demonstrating its importance as an intermediate for small molecule anticancer drugs. The optimized method provides a high overall yield, showcasing the compound's relevance in drug synthesis (Zhang et al., 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[1-(2-methoxyethyl)indol-3-yl]-3-(3-methoxypropyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3/c1-21-10-5-8-17-16(20)18-14-12-19(9-11-22-2)15-7-4-3-6-13(14)15/h3-4,6-7,12H,5,8-11H2,1-2H3,(H2,17,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTLQMWPPJMWGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)NC1=CN(C2=CC=CC=C21)CCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2415248.png)

![6-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine](/img/structure/B2415256.png)

![4-(4-Ethylsulfanyl-3,6-dihydro-2H-[1,3,5]triazin-1-yl)butyric acid hydrobromide](/img/structure/B2415258.png)

![[(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B2415262.png)

![2-Bromo-1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-one](/img/structure/B2415266.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B2415267.png)

![4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B2415269.png)